molecular formula C9H19ClN2O3 B3028108 Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride CAS No. 1609403-41-9

Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride

Cat. No. B3028108
CAS RN: 1609403-41-9
M. Wt: 238.71
InChI Key: RTJTVYMOCPYEAG-LEUCUCNGSA-N
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Description

The compound "Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride" is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. Pyrrolidine derivatives are of significant interest due to their presence in various biologically active compounds and their utility in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been explored in several studies. One method involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr generated in the Hantzsch reaction to hydrolyze the t-butyl esters in situ . Another approach includes the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones, from readily available starting materials . Additionally, the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate via organocatalysis has been reported .

Molecular Structure Analysis

The molecular and crystal structures of pyrrolidine derivatives have been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined, revealing intramolecular hydrogen bonding and stabilization within the crystal lattice . The structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was also confirmed by X-ray diffraction studies, showing intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, 3-hydroxy-1H-pyrrole, a related compound, reacts readily with mild electrophiles at the 2-position, demonstrating the reactivity of the pyrrolidine ring . The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, further illustrates the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For instance, the presence of tert-butyl groups can affect the lipophilicity and steric properties of the molecule, which are important factors in drug design. The thermal, X-ray, and DFT analyses of pyrrolidine derivatives provide insights into their stability, electronic properties, and potential interactions with biological targets .

Scientific Research Applications

Conformational Analysis in Peptide Structures

The motional restrictions of the proline pyrrolidine ring in tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride enable it to act as a turn inducer in peptides and proteins. The pyrrolidine ring can exhibit different puckering modes, influenced by substituents like the tert-butyl group, which affects the overall peptide structure. This property is significant for understanding and designing peptides and proteins with specific conformations and functions (Koskinen et al., 2005).

Synthesis of Chiral Pyrrolidines

A method for synthesizing chiral N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, using tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride, demonstrates its utility in asymmetric synthesis. This approach is efficient for producing chiral pyrrolidine derivatives, which are valuable in various pharmaceutical and chemical applications (Chung et al., 2005).

Building Block for Complex Molecules

This compound serves as a key building block in synthesizing more complex molecules, such as enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. Its reactivity and structural features make it suitable for creating diverse molecular architectures needed in advanced chemical synthesis and drug development (Marin et al., 2004).

Safety and Hazards

For safety and hazards information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for the specific compound . The MSDS will provide comprehensive information on handling, storage, and disposal, as well as hazards related to fire, reactivity, and health.

Future Directions

As for future directions, it’s difficult to predict without specific information on current research trends and applications for this compound. It could potentially be used in various fields such as life science, material science, chemical synthesis, chromatography, and analytical research .

properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJTVYMOCPYEAG-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl trans-3-amino-4-hydroxy-1-pyrrolidinecarboxylate hydrochloride

CAS RN

1609403-41-9
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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